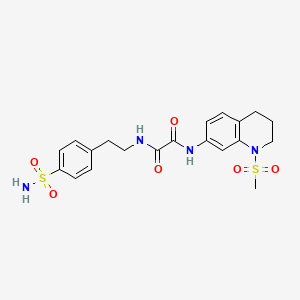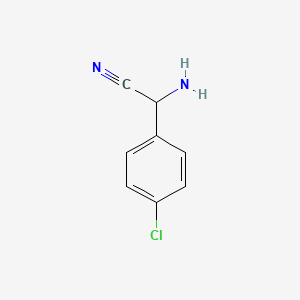
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide is an intriguing synthetic compound with multifaceted applications spanning across chemistry, biology, medicine, and industry. Known for its complex structure and diverse reactivity, this compound stands as a testament to modern synthetic organic chemistry's capabilities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide involves a series of complex organic reactions:
Synthesis of the Tetrahydroquinoline Core: : Starting from an aniline derivative, the quinoline core is synthesized via a Povarov reaction, which involves the condensation of an aniline with an aldehyde and an alkene under acidic conditions.
Introduction of the Methylsulfonyl Group: : The methylsulfonyl group is introduced through sulfonylation using methylsulfonyl chloride and a base, such as triethylamine, under mild conditions.
Formation of the Oxalamide Linkage: : The oxalamide linkage is formed by reacting the tetrahydroquinoline derivative with oxalyl chloride followed by the addition of 4-sulfamoylphenethylamine under controlled temperature and anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry for efficient and scalable synthesis. This method offers advantages such as improved reaction control, higher yields, and enhanced safety profiles compared to traditional batch processing.
Analyse Chemischer Reaktionen
Types of Reactions
This compound is prone to various chemical reactions:
Oxidation: : Undergoes oxidation at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: : The sulfonyl and oxalamide groups can be reduced to their corresponding amines under strong reducing conditions.
Substitution: : Both the sulfonyl and oxalamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Employs reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophiles such as amines or alcohols in the presence of base catalysts.
Major Products
The primary products formed from these reactions include quinoline derivatives, amines, and substituted oxalamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a versatile building block in organic synthesis, enabling the formation of complex molecular architectures.
Biology
Its structure allows for interaction with biological macromolecules, making it a useful tool in studying protein-ligand interactions and enzyme inhibition.
Medicine
Potential medicinal applications include the development of novel therapeutic agents targeting specific enzymes or receptors implicated in various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers with unique properties or as a starting material for high-value-added chemical products.
Wirkmechanismus
The mechanism by which N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide exerts its effects is primarily through its interaction with molecular targets in biological systems.
Molecular Targets and Pathways
Enzyme Inhibition: : It can act as a competitive or non-competitive inhibitor of specific enzymes, altering their catalytic activity.
Receptor Binding: : The compound may bind to cell surface or intracellular receptors, modulating signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar functional groups, N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide stands out due to its unique combination of a tetrahydroquinoline core and an oxalamide linkage.
Similar Compounds
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-aminophenethyl)oxalamide: : Lacks the sulfamoyl group but retains the tetrahydroquinoline and oxalamide moieties.
N1-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide: : Has an ethylsulfonyl group instead of methylsulfonyl, affecting its reactivity and interactions.
N1-(1-(methylsulfonyl)-quinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide: : Does not have the tetrahydro structure, impacting its steric properties and biological activity.
The synthesis, reactivity, and applications of this compound reveal its significance in both academic and industrial settings. Its unique structural features and versatility highlight the innovative potential of modern organic chemistry.
Eigenschaften
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S2/c1-31(27,28)24-12-2-3-15-6-7-16(13-18(15)24)23-20(26)19(25)22-11-10-14-4-8-17(9-5-14)32(21,29)30/h4-9,13H,2-3,10-12H2,1H3,(H,22,25)(H,23,26)(H2,21,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRNMISWBJMBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2690645.png)
![2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide](/img/structure/B2690647.png)


![1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2690651.png)
![5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2690654.png)




![3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2690662.png)

![({[(2-Chlorobenzyl)(2-furylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2690665.png)

